molecular formula C7H11BrO3 B13704125 Ethyl 2-bromo-3-oxopentanoate

Ethyl 2-bromo-3-oxopentanoate

Cat. No.: B13704125
M. Wt: 223.06 g/mol
InChI Key: LQCVYVLCWYFSKY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-oxopentanoate: is an organic compound with the molecular formula C7H11BrO3. It is a derivative of pentanoic acid and contains a bromine atom, a keto group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar bromination reactions but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 2-bromo-3-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It serves as a building block for the development of compounds with antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the production of fine chemicals and specialty chemicals. It is also utilized in the synthesis of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and reducing agentsThe keto group can undergo reduction to form hydroxyl derivatives, which can further participate in chemical transformations .

Comparison with Similar Compounds

    Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at a different position.

    Ethyl 2-chloro-3-oxopentanoate: Contains a chlorine atom instead of bromine.

    Ethyl 2-bromo-3-hydroxypentanoate: The keto group is reduced to a hydroxyl group.

Uniqueness: Ethyl 2-bromo-3-oxopentanoate is unique due to its specific substitution pattern and reactivity. The presence of both a bromine atom and a keto group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

ethyl 2-bromo-3-oxopentanoate

InChI

InChI=1S/C7H11BrO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3

InChI Key

LQCVYVLCWYFSKY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)OCC)Br

Origin of Product

United States

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